molecular formula C22H27N5O3S B2866185 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 896310-66-0

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2866185
CAS No.: 896310-66-0
M. Wt: 441.55
InChI Key: JPVANLGUYREYJU-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a cyclohexyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-linked acetamide moiety attached to a 2,4-dimethoxyphenyl group. The dimethoxyphenyl substituent may enhance lipophilicity and influence receptor binding, while the triazole-pyrrole system could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-29-17-10-11-18(19(14-17)30-2)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVANLGUYREYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole formation: : This intermediate is synthesized through a reaction between cyclohexylamine and 1H-pyrrole-2-carboxylic acid, followed by cyclization with triethyl orthoformate.

  • Sulfenylation: : The formed triazole intermediate is then reacted with sulfur dichloride to introduce the sulfanyl group.

  • Acylation: : The sulfanyl-triazole intermediate undergoes acylation with 2,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods: The industrial synthesis of this compound might involve large-scale batch reactors ensuring controlled temperature and pH conditions. The solvents and reagents are recycled to enhance efficiency and reduce waste. Catalysts may be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions it Undergoes:
  • Oxidation: : This compound can undergo oxidation at the sulfanyl group to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the acetamide group or the aromatic methoxy groups, depending on the reagents used.

  • Substitution: : Nucleophilic substitution reactions can occur at the methoxy groups or the pyrrole ring.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Sodium hydride (NaH) in an aprotic solvent like DMF can facilitate nucleophilic substitution.

Major Products Formed:
  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Reduced forms of the acetamide group or demethoxylated derivatives.

  • Substitution: : Products where methoxy groups are replaced with other nucleophiles.

Scientific Research Applications

Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, especially those containing heterocyclic motifs.

Biology: Potentially, this compound can be used in biological assays to study enzyme inhibition or as a scaffold for developing enzyme inhibitors.

Medicine: Its structure suggests potential use in designing drugs that target specific enzymes or receptors, given the importance of heterocyclic compounds in drug discovery.

Industry: It can be used in developing specialty chemicals with specific functional properties, leveraging its unique sulfanyl and acetamide groups.

Mechanism of Action

The compound’s effects likely involve binding to specific molecular targets, such as enzymes or receptors, through its triazole, pyrrole, and acetamide groups. These interactions can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Pyridine-containing analogs (e.g., 6c in ) exhibit higher yields (83%) and melting points (174–176°C), likely due to enhanced crystallinity from planar pyridine rings.
  • Substituents like trifluoromethyl () or methylsulfanyl () may improve metabolic stability but reduce solubility compared to methoxy or methyl groups.

Biological Activity

The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has a molecular formula of C21H24N4O2S and a molecular weight of approximately 428.51 g/mol. Its structure includes a triazole ring, a pyrrole moiety, and a sulfanyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC21H24N4O2S
Molecular Weight428.51 g/mol
LogP4.6301
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area56.79 Ų

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the pyrrole moiety.
  • Attachment of the sulfanyl group and the acetamide functionality.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, compounds within this class have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli in in vitro assays .

Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties. In particular, derivatives similar to this compound have been tested against human colon carcinoma cell lines, showing IC50 values in the low micromolar range . The mechanism may involve inhibition of specific enzymes or pathways critical for cancer cell survival.

Anti-inflammatory Effects

Some studies suggest that triazole derivatives exhibit anti-inflammatory activity, potentially making them candidates for treating inflammatory diseases . The exact mechanism is still under investigation but may involve modulation of cytokine production or inhibition of inflammatory mediators.

Case Studies

  • Antibacterial Screening : A study screened various triazole derivatives against clinical isolates and found that certain compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antitumor Evaluation : In another case study, the compound was evaluated for its effects on cancer cell proliferation in vitro. Results indicated that it significantly inhibited cell growth in a dose-dependent manner, with further investigations planned to elucidate the underlying mechanisms .

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